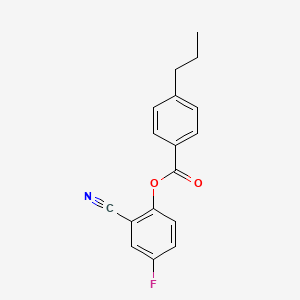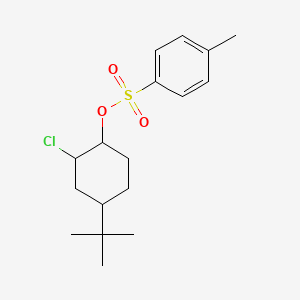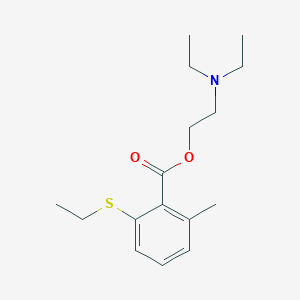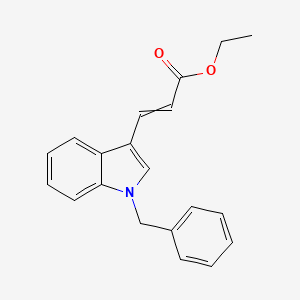![molecular formula C25H21NO4S B14355997 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- CAS No. 91425-31-9](/img/structure/B14355997.png)
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- is a complex organic compound with a unique structure that includes a pyrrolidinedione core and a triphenylmethylthioacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- typically involves multiple steps, starting with the preparation of the pyrrolidinedione core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The triphenylmethylthioacetyl group is then introduced via a nucleophilic substitution reaction, where the pyrrolidinedione core reacts with a triphenylmethylthioacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound
Applications De Recherche Scientifique
2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in a range of biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-:
2,5-Pyrrolidinedione, 1-ethyl-:
Uniqueness
The presence of the triphenylmethylthioacetyl group in 2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]- distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with molecular targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
91425-31-9 |
|---|---|
Formule moléculaire |
C25H21NO4S |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-tritylsulfanylacetate |
InChI |
InChI=1S/C25H21NO4S/c27-22-16-17-23(28)26(22)30-24(29)18-31-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15H,16-18H2 |
Clé InChI |
BNXCNXBRSGOGNL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7,7'-Methylenebis(2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine)](/img/structure/B14355923.png)

![[2-(4-Chlorophenyl)-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol](/img/structure/B14355940.png)









